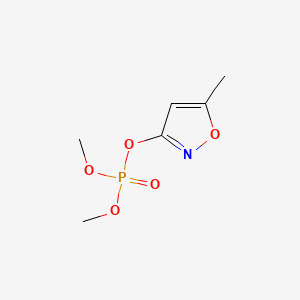
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid typically involves the condensation of 5-aminopyrazole with various bielectrophilic moieties. For instance, the reaction of 5-aminopyrazole with aldehydes and ethyl cyanoacetate in ethanol in the presence of p-toluenesulfonic acid can yield a mixture of cis- and trans-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Disubstituted-4-thiazolidinones: These compounds share a similar thiazolidinone ring and exhibit various biological activities, including antibacterial and antifungal properties.
Pyrazoloazines: These compounds, like pyrazolo[3,4-b]pyridines, have a fused pyrazole ring and are known for their pharmacological activities.
Uniqueness
4,5,6,7-Tetrahydro-2-(3-pyridyl)-4-benzothiazolecarboxylic acid is unique due to its specific combination of a benzothiazole ring with a tetrahydropyridine ring and a carboxylic acid group
Propiedades
Número CAS |
33695-07-7 |
|---|---|
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-13(17)9-4-1-5-10-11(9)15-12(18-10)8-3-2-6-14-7-8/h2-3,6-7,9H,1,4-5H2,(H,16,17) |
Clave InChI |
BPUHIGDYOVOKHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)SC(=N2)C3=CN=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)










